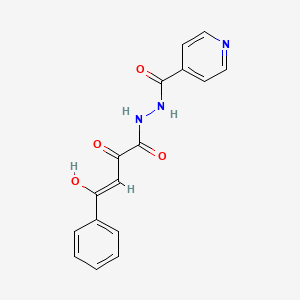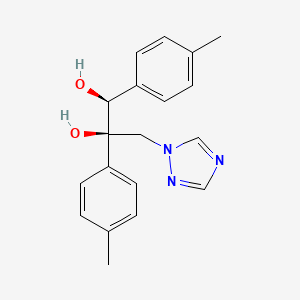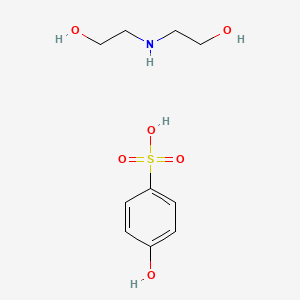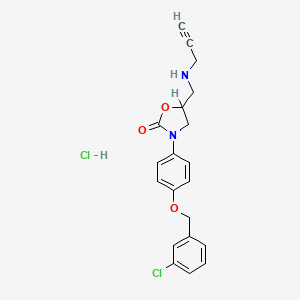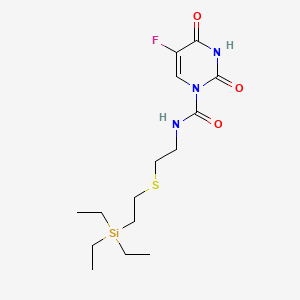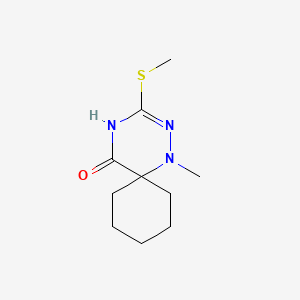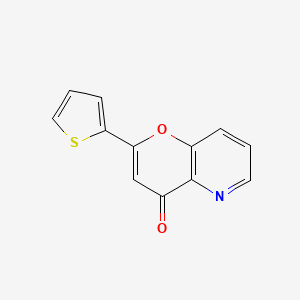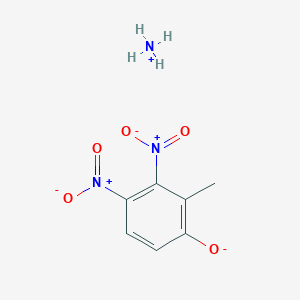
Phenol, 2-methyl-, dinitro deriv., ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-methyl-, dinitro deriv., ammonium salt is a chemical compound with the molecular formula C7H6N2O5.H3N. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenol group substituted with a methyl group and two nitro groups, along with an ammonium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methyl-, dinitro deriv., ammonium salt typically involves the nitration of 2-methylphenol (o-cresol) followed by the formation of the ammonium salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
-
Nitration of 2-methylphenol
Reagents: Concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4)
Conditions: Temperature control (0-5°C), slow addition of nitric acid to the reaction mixture
Product: 2-methyl-3,4-dinitrophenol
-
Formation of Ammonium Salt
Reagents: Ammonium hydroxide (NH4OH)
Conditions: Neutralization of the dinitrophenol with ammonium hydroxide
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-methyl-, dinitro deriv., ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: Acidic or basic medium, controlled temperature
-
Reduction
Reagents: Hydrogen gas (H2) with a catalyst (e.g., palladium on carbon), sodium borohydride (NaBH4)
Conditions: Ambient temperature and pressure for catalytic hydrogenation, mild heating for chemical reduction
-
Substitution
Reagents: Halogens (e.g., chlorine, bromine), nitrating agents
Conditions: Controlled temperature, presence of a catalyst or promoter
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols, nitrophenols
Wissenschaftliche Forschungsanwendungen
Phenol, 2-methyl-, dinitro deriv., ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of explosives, pesticides, and herbicides due to its reactive nitro groups.
Wirkmechanismus
The mechanism of action of Phenol, 2-methyl-, dinitro deriv., ammonium salt involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound’s phenolic group can also interact with proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-methyl-, dinitro deriv., ammonium salt can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use as a pesticide and herbicide, as well as its role in biochemical research.
2,4-Dinitro-o-cresol: Used in agriculture as a herbicide and in the synthesis of dyes.
2,6-Dinitrophenol: Employed in the production of explosives and as a chemical intermediate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ammonium salt. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
29595-25-3 |
|---|---|
Molekularformel |
C7H9N3O5 |
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
azanium;2-methyl-3,4-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.H3N/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14;/h2-3,10H,1H3;1H3 |
InChI-Schlüssel |
SKOHULULTFGDDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



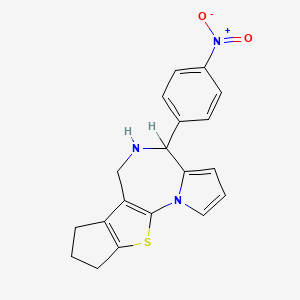
![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)
